3-(2,4-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole
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Description
3-(2,4-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C22H25N3O5S and its molecular weight is 443.52. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
The synthesis of N-Mannich bases of 1,3,4-oxadiazole derivatives has shown significant antimicrobial and anti-proliferative activities. Specifically, derivatives related to the 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole structure have been evaluated for their in vitro inhibitory activity against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Some derivatives exhibited broad-spectrum antibacterial activities and potent activity against tested Gram-positive bacteria. Furthermore, these compounds have demonstrated promising anti-proliferative activity against various human cancer cell lines, including prostate cancer, colorectal cancer, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells, showcasing the potential of 1,3,4-oxadiazole derivatives in cancer therapy (L. H. Al-Wahaibi et al., 2021).
Anticancer Evaluation
New 1,3,4-oxadiazole derivatives bearing dimethoxyphenyl substituents have been designed and synthesized, revealing superior anticancer activity against an array of human cancer cells. Specifically, derivatives with a structural resemblance to 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole have shown excellent activity against breast cancer cell lines, highlighting the potential of these compounds in the development of new anticancer therapies (N. Polkam et al., 2021).
Anti-inflammatory and Anti-thrombotic Activities
Studies on 1,3,4-oxadiazole derivatives have also indicated their significant anti-inflammatory and anti-thrombotic activities. These compounds have shown potent in-vitro and in-vivo anti-inflammatory activities, as well as a role in enhancing clotting time, suggesting their use in the development of anti-inflammatory pharmaceutical products (Muhammadasim Raza Basra et al., 2019).
Tubulin Inhibition and Cytotoxic Agents
1,3,4-Oxadiazole heterocycles have been identified as potent cytotoxic agents and tubulin inhibitors, with synthesized oxadiazoles showing maximum cytotoxicity and inhibiting the polymerization of tubulin. This demonstrates the potential of these compounds as lead candidates in drug design for more potent tubulin inhibitor cytotoxic agents, providing a new avenue for cancer therapy research (M. Ahsan et al., 2017).
Antimicrobial Activity of Schiff Bases
Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives have been synthesized and shown significant antimicrobial activity. These compounds represent an innovative approach to combating microbial resistance, offering a new pathway for the development of antimicrobial agents (M. A. Bhat et al., 2013).
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-15-4-7-18(8-5-15)31(26,27)25-12-10-16(11-13-25)22-23-21(24-30-22)19-9-6-17(28-2)14-20(19)29-3/h4-9,14,16H,10-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVAQAFMMKGNPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.